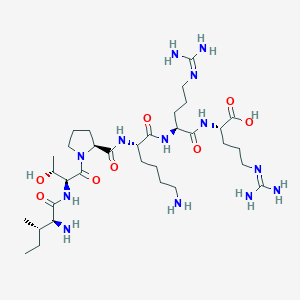![molecular formula C19H15F2N3O B14219182 Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-15-0](/img/structure/B14219182.png)
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-pyridinyl group and a 3,4-difluorophenylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Benzamide, 3,4-difluoro-N-butyl-: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide: Shows antiviral activity and is structurally similar but with different functional groups.
Uniqueness
Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
821784-15-0 |
|---|---|
分子式 |
C19H15F2N3O |
分子量 |
339.3 g/mol |
IUPAC名 |
3-[5-[(3,4-difluorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H15F2N3O/c20-17-5-4-12(6-18(17)21)9-24-16-8-15(10-23-11-16)13-2-1-3-14(7-13)19(22)25/h1-8,10-11,24H,9H2,(H2,22,25) |
InChIキー |
KJOWBXYKYMKKRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
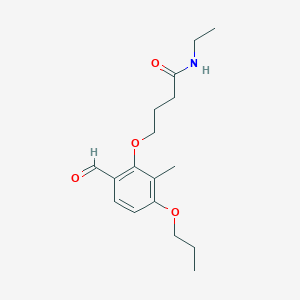
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
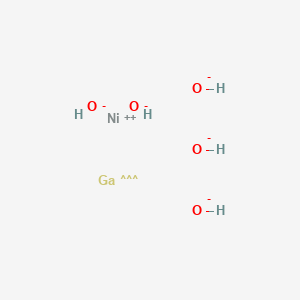
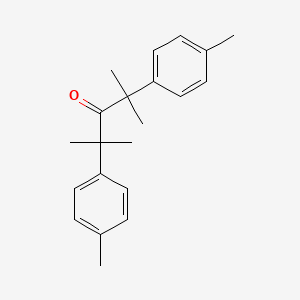
![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)
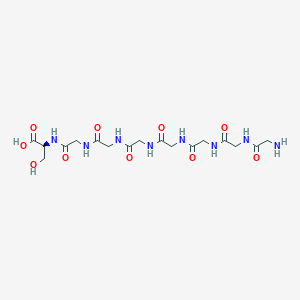
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)
